molecular formula C9H12ClN5 B2662055 1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine CAS No. 1006472-80-5

1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine

Cat. No.: B2662055
CAS No.: 1006472-80-5
M. Wt: 225.68
InChI Key: QVBQXAPYULZRFG-UHFFFAOYSA-N
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Description

1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 in the ring. This compound is characterized by the presence of a chloro group at the 4-position, methyl groups at the 3 and 5 positions, and an amine group at the 3-position of the pyrazole ring.

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: One common synthetic route involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with appropriate primary amines. The reaction typically requires heating under reflux conditions in a solvent such as acetonitrile.

  • Substitution Reaction:

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert the chloro group to a more reduced form.

  • Substitution: Substitution reactions are common, where different functional groups can replace the existing ones on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Methylating agents like methyl iodide (CH3I) and aminating agents such as ammonia (NH3) are employed.

Major Products Formed:

  • Oxidation: Products may include carboxylic acids or ketones.

  • Reduction: Reduced forms of the compound, such as amines or alcohols.

  • Substitution: Substituted pyrazoles with different functional groups.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a ligand in biological studies, interacting with various enzymes and receptors.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

  • 4-Chloro-3,5-dimethyl-1H-pyrazole: Lacks the amine group.

  • 1-Methyl-1H-pyrazol-3-amine: Lacks the chloro and methyl groups at the 4 and 3,5 positions, respectively.

  • 3,5-Dimethyl-1H-pyrazole: Lacks the chloro group and the amine group.

Uniqueness: 1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazol-3-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

Properties

IUPAC Name

1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5/c1-6-9(10)7(2)15(12-6)5-14-4-3-8(11)13-14/h3-4H,5H2,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBQXAPYULZRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CN2C=CC(=N2)N)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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